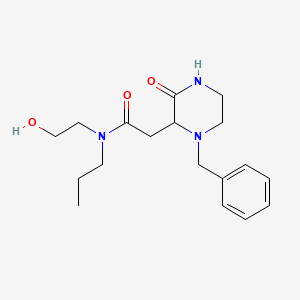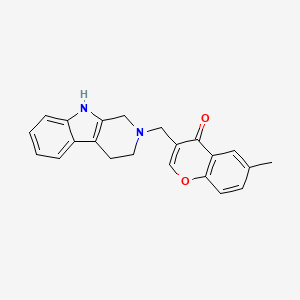![molecular formula C13H18N6O2S B5403539 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5403539.png)
2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of various protein kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). It has been extensively studied for its potential in treating various types of cancers, such as non-small cell lung cancer, breast cancer, and pancreatic cancer.
Wirkmechanismus
The mechanism of action of 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine involves the inhibition of protein kinases that are involved in cell signaling pathways. This compound binds to the ATP-binding site of these kinases and prevents their activation, leading to the inhibition of downstream signaling pathways. This ultimately results in the inhibition of cell growth and proliferation in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine are primarily related to its inhibition of protein kinases. This compound has been shown to inhibit the activation of various kinases, including 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine, V2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine, and PDGFR, which are involved in cell signaling pathways that regulate cell growth, proliferation, and survival. The inhibition of these kinases ultimately leads to the inhibition of cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine in lab experiments include its potent inhibitory activity against various protein kinases, its ability to overcome drug resistance in cancer cells, and its potential as a targeted therapy for specific types of cancers. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine. These include:
1. Further optimization of the chemical structure of this compound to improve its potency and selectivity against specific protein kinases.
2. Investigation of the potential of this compound in combination with other anticancer agents to enhance its efficacy and overcome drug resistance.
3. In vivo studies to determine the pharmacokinetics and pharmacodynamics of this compound and its potential toxicity in animal models.
4. Clinical trials to evaluate the safety and efficacy of this compound in treating specific types of cancers in humans.
Synthesemethoden
The synthesis of 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine involves the reaction of 4-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonyl chloride with 2-aminopyrimidine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or acetonitrile and is typically carried out under reflux conditions.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine is primarily focused on its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting specific protein kinases that are involved in cell signaling pathways. It has also been investigated for its potential in overcoming drug resistance in cancer cells.
Eigenschaften
IUPAC Name |
2-[4-(1-ethylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-2-18-11-12(10-16-18)22(20,21)19-8-6-17(7-9-19)13-14-4-3-5-15-13/h3-5,10-11H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVMMWINKNHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide](/img/structure/B5403465.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}propanamide](/img/structure/B5403466.png)
![{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5403469.png)
![2-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5403476.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403491.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5403492.png)

![2-cyclopropyl-5-({4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyrimidin-4(3H)-one](/img/structure/B5403501.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5403524.png)
![(3aR*,7aS*)-2-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5403531.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5403550.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5403553.png)
![1-methyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}piperazine](/img/structure/B5403558.png)